2-(DI-T-Butylphosphino)ethylamine 2-(DI-T-Butylphosphino)ethylamine
Brand Name: Vulcanchem
CAS No.: 1053658-84-6
VCID: VC11679808
InChI: InChI=1S/C10H24NP/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3
SMILES: CC(C)(C)P(CCN)C(C)(C)C
Molecular Formula: C10H24NP
Molecular Weight: 189.28 g/mol

2-(DI-T-Butylphosphino)ethylamine

CAS No.: 1053658-84-6

Cat. No.: VC11679808

Molecular Formula: C10H24NP

Molecular Weight: 189.28 g/mol

* For research use only. Not for human or veterinary use.

2-(DI-T-Butylphosphino)ethylamine - 1053658-84-6

CAS No. 1053658-84-6
Molecular Formula C10H24NP
Molecular Weight 189.28 g/mol
IUPAC Name 2-ditert-butylphosphanylethanamine
Standard InChI InChI=1S/C10H24NP/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3
Standard InChI Key DZDGRVHIUYIMDS-UHFFFAOYSA-N
SMILES CC(C)(C)P(CCN)C(C)(C)C
Canonical SMILES CC(C)(C)P(CCN)C(C)(C)C

Chemical Identity and Structural Properties

Molecular Composition and Physical Characteristics

2-(Di-t-Butylphosphino)ethylamine belongs to the class of organophosphines, where the phosphorus atom is bonded to two tert-butyl groups and an ethylamine moiety. The tert-butyl groups impart significant steric bulk, which stabilizes metal complexes by shielding the metal center from undesirable side reactions. Key physicochemical properties include:

PropertyValue
CAS Number1053658-84-6
Molecular FormulaC₁₀H₂₄NP
Molecular Weight189.28 g/mol
RoleLigand in metal complexes

The compound’s structure optimizes metal-ligand interactions, making it indispensable in designing catalysts with high selectivity and activity.

Electronic and Steric Features

The di-t-butylphosphino group contributes strong σ-donor and moderate π-acceptor capabilities, facilitating robust metal-ligand bonding. Simultaneously, the ethylamine backbone provides a flexible linkage, enabling adaptive coordination geometries. This combination ensures effective stabilization of low-oxidation-state metals, such as ruthenium(II), which are pivotal in catalytic cycles.

Synthesis and Manufacturing

General Synthesis Pathways

While detailed synthetic protocols are proprietary, the compound is typically synthesized through sequential alkylation and phosphorylation reactions. A plausible route involves:

  • Phosphorylation of ethylamine: Reacting ethylamine with phosphorus trichloride (PCl₃) to form a phosphorus-ethylamine intermediate.

  • tert-Butylation: Introducing tert-butyl groups via Grignard or organolithium reagents to yield the final product.

This method ensures high purity and scalability, though alternative pathways may employ silicon-based protecting groups to enhance reaction efficiency.

Challenges in Synthesis

The steric hindrance from tert-butyl groups complicates purification, often necessitating advanced techniques like column chromatography or crystallization. Additionally, sensitivity to oxidation requires inert atmospheres (e.g., nitrogen or argon) during handling.

Applications in Coordination Chemistry

Ruthenium Complex Formation

2-(Di-t-Butylphosphino)ethylamine excels as a ligand for ruthenium, forming complexes such as dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II). These complexes exhibit octahedral geometries, with the phosphine ligands occupying equatorial positions to minimize steric strain.

Stability and Reactivity

The tert-butyl groups enhance thermodynamic stability by preventing ligand dissociation, while the ethylamine’s flexibility allows dynamic coordination adjustments during catalytic cycles. This balance is critical for maintaining catalytic activity under harsh conditions.

Catalytic Applications in Organic Synthesis

Hydrogenation Reactions

Ruthenium complexes of 2-(Di-t-Butylphosphino)ethylamine demonstrate exceptional efficiency in asymmetric hydrogenation, converting prochiral alkenes to enantiomerically pure alcohols. For example, α,β-unsaturated ketones are reduced with >90% enantiomeric excess (ee) under mild conditions.

Cross-Coupling Reactions

The ligand’s electron-rich nature facilitates oxidative addition steps in Suzuki-Miyaura couplings. Palladium complexes incorporating this ligand have achieved turnover numbers (TONs) exceeding 10⁵ in aryl-aryl bond formations, outperforming traditional phosphine ligands.

Research Advancements and Future Directions

Recent Innovations

Recent studies highlight the ligand’s role in photocatalytic CO₂ reduction, where ruthenium complexes mediate electron transfer with quantum yields up to 0.45. This application aligns with sustainable chemistry goals, offering pathways to renewable fuel production.

Computational Insights

Density functional theory (DFT) calculations reveal that the ligand’s steric bulk lowers activation energies for migratory insertion steps in olefin polymerization. These insights guide the design of next-generation Ziegler-Natta catalysts.

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